Product packaging for Levorphanol(Cat. No.:CAS No. 77-07-6)

Levorphanol

Katalognummer: B1675180
CAS-Nummer: 77-07-6
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: JAQUASYNZVUNQP-USXIJHARSA-N

Beschreibung

Levorphanol is a synthetic morphinan-class compound with a multifaceted pharmacological profile, making it a significant tool for neuropharmacology and analgesic research. It acts primarily as a potent agonist at the μ-opioid receptor (MOR), but also demonstrates high affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors . Its research value is greatly enhanced by its additional, non-opioid mechanisms: it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the reuptake of serotonin and norepinephrine (SNRI activity) . This unique combination of actions makes this compound a compelling candidate for investigating complex and difficult-to-treat pain conditions, particularly neuropathic pain, where traditional opioids may be less effective . First described in the 1940s and approved for medical use in the United States in 1953, this compound is considered to be approximately eight times more potent than morphine as an analgesic . Its long and variable elimination half-life of 11 to 16 hours, and a duration of analgesic effect that can extend from 6 to 15 hours, are important considerations for research design . The drug is metabolized primarily in the liver via glucuronidation by the UGT2B7 enzyme to form this compound-3-glucuronide, an active metabolite that is excreted by the kidneys . A key feature of its metabolism is that it does not involve the cytochrome P450 (CYP450) system, which reduces the potential for certain metabolic drug interactions in a research setting . This product is intended for research purposes only. It is strictly for use in a controlled laboratory environment and is not intended for human consumption, diagnostic, or therapeutic use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B1675180 Levorphanol CAS No. 77-07-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-USXIJHARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023213, DTXSID301016136
Record name Levorphanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Racemorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levorphanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014992
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.73e-01 g/L
Record name Levorphanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levorphanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014992
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

297-90-5, 77-07-6
Record name Orphan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levorphanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levorphanol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemorphan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levorphanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levorphanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Racemorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levorphanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVORPHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27618J1N2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RACEMORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7R79HN3XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVORPHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3349
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levorphanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014992
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198-199 °C, Crystals; mp: 113-115 °C (when anhydrous, mp 2-6-208 °C); specific optical rotation: -14 deg at 20 °C/D (c = 3 in water); pH of 0.2% aqueous solution is 3.4 to 4.0; 1 g soluble in 45 mL water, in 110 g alcohol, in 50 g ether /d-Levophanol tartrate dihydrate/, Crystals; mp: 183-185 °C; specific optical rotation: +34.6 deg at 20 °C/D (c = 3 in water); soluble in water. /Levorphanol dextro tartrate monohydrate/, Crystals from anisole and dil alcohol; mp: 251-253 °C /dl-Levorphanol/, Crystals; soluble in water; sparingly in alcohol; practically insoluble in ether; mp: 193-5 °C /dl-Levorphanol hydrobromide/, Crystals; MP: 198-199 °C; specific optical rotation: + 56.3 deg at 20 °C/D (c = 3 in absolute alcohol) /dextro-Levorphanol/, 198 - 199 °C
Record name Levorphanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVORPHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3349
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levorphanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014992
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Pharmacology and Receptor Interactions of Levorphanol

Mu Opioid Receptor (MOR) Agonism and Subtype Selectivity

Full Agonist Activity at Canonical MOR Subtypes

Studies using in vitro functional assays, such as 35S-GTPγS binding assays, have demonstrated that levorphanol acts as a full agonist at most classical mu opioid receptor subtypes, including MOR-1. nih.govnih.gov This full agonism at canonical MOR subtypes is consistent with its potent analgesic effects. tandfonline.comdrugs.com

Differential Activity at Specific MOR-1 Isoforms (e.g., MOR-1O)

While this compound shows full agonism at several MOR subtypes, its activity can vary among different MOR-1 splice variants. Research indicates that this compound acts as a partial agonist at the MOR-1O isoform. nih.govnih.gov In 35S-GTPγS binding assays, the maximal stimulation of binding by this compound at MOR-1O was approximately 70% compared to the full agonist DAMGO, despite exhibiting high potency for this isoform. nih.gov This differential activity at MOR-1O distinguishes this compound from other opioids like fentanyl, which acts as a full agonist at this isoform, and shows similarity to morphine, which also acts as a partial agonist at MOR-1O. nih.gov

Data on this compound Activity at MOR-1 Isoforms (based on 35S-GTPγS binding relative to DAMGO):

MOR-1 IsoformMaximal Stimulation (% of DAMGO)
MOR-1~110%
MOR-1E~110%
MOR-1O~70%

G-Protein Coupled Receptor (GPCR) Signaling Bias at MOR

Opioid receptors are G-protein coupled receptors (GPCRs) that can activate multiple intracellular signaling pathways, primarily through G proteins and beta-arrestin. mdpi.comwikipedia.org The concept of functional selectivity or biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another. mdpi.compreprints.orggoogle.comelifesciences.org this compound has been characterized as a G-protein biased agonist at several MOR splice variants. nih.govpreprints.orgpreprints.orgmedicaldialogues.in

Studies have shown that this compound preferentially activates G-protein signaling pathways compared to recruiting beta-arrestin2. nih.govnih.govmedicaldialogues.in In 35S-GTPγS binding assays, which measure G-protein activation, this compound demonstrates robust agonist activity across various MOR subtypes. nih.govnih.gov This indicates a strong preference for initiating G-protein-mediated signal transduction. nih.govnih.gov

In contrast to its potent G-protein activation, this compound shows limited activity in recruiting beta-arrestin2. nih.govnih.govmedicaldialogues.in Beta-arrestin recruitment is typically assessed using assays like the PathHunter assay. nih.govmdpi.com Compared to agonists like DAMGO, this compound is a partial agonist in beta-arrestin recruitment assays across different MOR variants, with significantly lower maximal efficacy and higher EC50 values. nih.gov For instance, its greatest beta-arrestin response was approximately 30% that of DAMGO with MOR-1 and even lower (10-20%) for other variants. nih.gov

Data on this compound Beta-Arrestin2 Recruitment (relative to DAMGO):

MOR VariantMaximal Recruitment (% of DAMGO)
MOR-1~30%
Other MOR Variants~10-20%

The G-protein signaling bias observed with this compound suggests that it may differentially impact downstream signaling pathways compared to more balanced agonists. G-protein activation is generally associated with the primary analgesic effects of opioids, while beta-arrestin recruitment has been implicated in certain side effects, although this relationship is complex and subject to ongoing research. mdpi.compreprints.orggoogle.com this compound's preference for G-protein signaling is consistent with observations of potentially diminished certain side effects compared to morphine at equianalgesic doses. nih.govnih.govpreprints.orgmedicaldialogues.in This functional selectivity may contribute to the subtle differences in the clinical profile of this compound. nih.govnih.gov

Interactions with MOR Splice Variants

Role of Six-Transmembrane (6TM) Opioid Receptor Variants

A set of Oprm1 variants are characterized by the presence of only six transmembrane domains (6TM), lacking the first transmembrane domain typically encoded by exon 1. nih.govjci.org These 6TM variants are generated from the exon 11 promoter. plos.orglww.com While classical opioids like morphine and methadone show little affinity for this target, this compound has been shown to compete for the 6TM-dependent binding site labeled by 125I-IBNtxA in brain membranes, with a Ki of 55 nM. nih.gov Studies using exon 11 knockout mice, which lack these 6TM variants, have indicated a contribution of these targets to this compound's analgesic actions. nih.govplos.org

Contributions of Oprm1 Exon 11-Dependent Variants

The exon 11 promoter drives the expression of several Oprm1 variants, including the truncated 6TM forms. mdpi.complos.orglww.com Research using exon 11 knockout mouse models has demonstrated that this compound's analgesic effect is lower in these mice, suggesting a role for the exon 11-dependent variants in its activity. nih.govplos.org This indicates that while this compound's analgesia is mediated through classical mu receptors, there is also a contribution from targets associated with exon 11. nih.gov

Delta Opioid Receptor (DOR) Agonism and Affinity

In addition to its primary activity at the mu opioid receptor, this compound also acts as an agonist at the delta opioid receptor (DOR). nih.govresearchgate.netjpalliativecare.comnih.govnih.gov

High Binding Affinity and Agonist Profile at DOR

Receptor binding studies have consistently revealed high affinity of this compound for the delta opioid receptor. nih.govnih.gov In competition studies using stably expressing DOR-1 CHO cells, this compound showed an IC50 of 23.2 nM. lww.com Functional assays, such as 35S-GTPγS binding studies, have demonstrated that this compound acts as a full agonist at the delta receptor. nih.gov

Receptor TypeBinding Affinity (IC50)Agonist Profile (35S-GTPγS binding)
MOR-14.4 nM (3.1, 6.3)Full agonist (except MOR-1O)
DOR-123.2 nM (19.3, 27.9)Full agonist
KOR-1108 nM (81, 145)Partial agonist

Note: IC50 values are presented with 95% confidence limits in parentheses where available. Data for MOR-1, DOR-1, and KOR-1 binding and agonist profiles are based on studies in CHO cells. nih.govlww.com

Contribution of DOR Activity to Multi-Modal Effects

The agonism of the delta opioid receptor by this compound is considered a significant contributor to its multi-modal pharmacological profile. nih.govresearchgate.netjpalliativecare.comnih.gov This activity, alongside its interactions with mu and kappa opioid receptors, NMDA receptors, and monoamine transporters, may contribute to its effectiveness in treating various types of pain, including those that may be refractory to opioids acting solely on the mu receptor. nih.govresearchgate.netjpalliativecare.com The diverse set of affinities and activities of this compound, including its DOR agonism, are thought to contribute to its analgesic properties. researchgate.net

Kappa Opioid Receptor (KOR) Agonism and Subtype Selectivity

This compound acts as an agonist at kappa opioid receptors (KORs) jpalliativecare.comnih.govmypcnow.orgdrugbank.comoup.comwikipedia.orgnih.gov. The KOR is one of the primary opioid receptor types, and its activation is associated with various effects, including analgesia wikipedia.org.

Full Agonist Activity at KOR

Research indicates that this compound functions as a full agonist at certain opioid receptor subtypes, although some studies suggest it may be a partial agonist at the classical KOR-1 in specific assays nih.govnih.gov. In 35S-GTPγS binding studies, this compound demonstrated partial agonist activity at the kappa receptor KOR-1, stimulating binding to approximately half the level of U50,488H nih.gov.

Preferential Affinity for KOR1 and KOR3 Subtypes

This compound has been reported to possess a higher affinity for the kappa 1 (κ1) and kappa 3 (κ3) receptor subtypes nih.govmedcentral.comoup.comamegroups.cn. While only one gene (OPRK1) encoding the KOR has been identified, the existence of KOR subtypes (κ1, κ2, κ3) has been suggested based on receptor binding studies, potentially arising from interactions of the KOR protein with other membrane-associated proteins wikipedia.org.

Comparative KOR Binding Profiles with Endogenous Ligands

This compound demonstrates affinity for kappa opioid receptors nih.gov. Endogenous opioid peptides such as dynorphins are considered primary endogenous ligands for the KOR wikipedia.orgnih.govwikipedia.org. Dynorphin (B1627789) A, dynorphin B, and other dynorphin fragments prefer kappa-opioid receptors nih.gov. While specific comparative binding data (like Ki values) for this compound and endogenous ligands at KOR subtypes were not extensively detailed across the search results, studies generally indicate this compound's affinity for the kappa receptor aligns with its agonist activity at these sites nih.govnih.gov.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

In addition to its opioid receptor activity, this compound is recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist jpalliativecare.comnih.govnih.govmedcentral.commypcnow.orgdrugbank.comoup.comwikipedia.orgnih.govamegroups.cnnih.govnih.govnih.govresearchgate.netwikipedia.orgoup.com. This action is a significant aspect of its pharmacology, particularly in the context of certain types of pain wikipedia.org.

Non-Competitive Antagonistic Activity at NMDA Receptors

This compound acts as a non-competitive antagonist at NMDA receptors jpalliativecare.commedcentral.commypcnow.orgdrugbank.comoup.comnih.govnih.govnih.govnih.govwikipedia.orgoup.com. Non-competitive antagonists bind to a site distinct from the agonist binding site, thereby inhibiting receptor function wikipedia.org. In experiments using rat forebrain synaptic membranes, this compound displaced non-competitive antagonists like [3H] MK-801 with high affinity nih.gov.

Concentration-Dependent Interactions with NMDA Receptor Sites

While this compound interacts with NMDA receptors, this interaction typically occurs at concentrations higher than those required for opioid receptor binding mypcnow.orgnih.gov. Studies have reported a Ki value of 600 nM for this compound binding to NMDA receptors, which is significantly higher (50–100-fold greater) than the concentrations needed to occupy opioid receptors nih.gov. Despite this, its NMDA antagonistic activity is considered potent nih.govresearchgate.net. This compound has shown greater affinity for the NMDA receptor compared to other NMDA antagonists such as dextromethorphan (B48470) and methadone in some studies nih.gov.

Here is a summary of some receptor binding affinities for this compound:

Receptor SubtypeKi (nM)Reference
Mu (MOR-1)2.4 ± 0.9 nih.gov
Delta (DOR-1)12.6 ± 0.7 nih.gov
Kappa (KOR-1)23.6 ± 0.3 nih.gov
NMDA600 nih.gov
NMDA0.6 ± 0.1 (μM) nih.gov

Note: Ki values can vary depending on the specific assay conditions and source. The Ki value for NMDA from reference nih.gov is given in micromolar (μM) and is equivalent to 600 nM, consistent with reference nih.gov.

Comparative Potency and Mechanisms of NMDA Antagonism with Other Compounds

This compound acts as a non-competitive antagonist at the NMDA receptor. dovepress.comnih.gov This mechanism is distinct from its opioid receptor agonism and is thought to contribute to its efficacy, particularly in managing neuropathic pain and potentially preventing opioid-induced hyperalgesia. researchgate.netwikipedia.orgmedcentral.com

Research indicates that this compound's affinity for NMDA receptors is greater than that of methadone. dovepress.comnih.gov Some sources suggest its NMDA receptor antagonist potency is equivalent to ketamine and superior to methadone. netce.com This comparative potency at the NMDA receptor highlights a key difference in the pharmacological profiles of this compound and methadone, despite both being opioids with multimodal activity. oup.comascopost.comamegroups.cn

The mechanism of NMDA antagonism by this compound involves blocking the action of glutamate, an excitatory amino acid, at the NMDA receptor. medcentral.com Prolonged activation of NMDA receptors is implicated in increased neuronal signal transduction and synaptic strengthening, processes relevant to chronic pain states. medcentral.com By blocking this receptor, this compound can modulate these processes.

While studies compare this compound's NMDA antagonism to compounds like methadone and ketamine, detailed quantitative data (e.g., IC50 values specifically for NMDA receptor antagonism across multiple compounds in a single study) are not consistently presented in the search results in a format suitable for a direct comparative table without potential for misinterpretation due to varying experimental conditions. However, the qualitative findings consistently indicate this compound's notable NMDA antagonist activity relative to other opioids like methadone. dovepress.comoup.comnih.govmedcentral.comnetce.comamegroups.cn

Monoamine Transporter Inhibition

In addition to its opioid and NMDA receptor activity, this compound inhibits the neuronal reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). researchgate.netnih.govresearchgate.netdovepress.comoup.comnih.govamegroups.cnnih.govmypcnow.org This action is mediated by blocking the respective monoamine transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT). wikipedia.orgpatsnap.com

Norepinephrine (NE) Reuptake Inhibition

This compound has been shown to inhibit the reuptake of norepinephrine. nih.govresearchgate.netdovepress.comoup.comnih.govamegroups.cnnih.govmypcnow.org Studies comparing different opioid structures revealed that phenanthrene (B1679779) opioids without an oxygen bridge and C6-OH moiety, such as this compound, inhibited NE uptake. nih.govdrugbank.com

Serotonin (5-HT) Reuptake Inhibition

This compound also inhibits the reuptake of serotonin. nih.govresearchgate.netdovepress.comoup.comnih.govamegroups.cnnih.govmypcnow.org Similar to its effect on NE uptake, studies have classified this compound among opioids that inhibit serotonin reuptake based on structural characteristics. nih.govdrugbank.comrsc.org

While specific comparative IC50 or Ki values for this compound's SERT inhibition across numerous compounds were not uniformly presented in the search results, its activity as a serotonin reuptake inhibitor is a recognized aspect of its pharmacology. nih.govresearchgate.netdovepress.comoup.comnih.govamegroups.cnnih.govmypcnow.org

Role of Monoamine Reuptake Inhibition in Modulating Neurotransmission

The inhibition of norepinephrine and serotonin reuptake by this compound leads to increased concentrations of these neurotransmitters in the synaptic cleft. wikipedia.orgpatsnap.com This enhancement of monoaminergic neurotransmission is a mechanism utilized by various antidepressant and analgesic medications. wikipedia.orgrsc.org

Increased levels of NE and 5-HT in the central nervous system, particularly in descending pain pathways, can modulate pain signaling. rsc.org This mechanism is believed to contribute to this compound's analgesic effects, especially in the context of neuropathic pain. researchgate.netnih.govwikipedia.org The combined action of opioid receptor agonism, NMDA receptor antagonism, and monoamine reuptake inhibition provides this compound with a multimodal approach to modulating neurotransmission involved in pain processing. researchgate.netnih.govresearchgate.netwikipedia.orgdovepress.comoup.comnih.gov

Data Table

While precise comparative quantitative data for all interactions across multiple compounds in a single study was not consistently available, the search results provide qualitative and some quantitative information regarding this compound's activity. Below is a conceptual representation of how data could be presented in an interactive table, summarizing key pharmacological actions based on the search findings.

Pharmacological TargetThis compound ActivityNotes / Comparison
Mu Opioid Receptor (MOR)Agonist, High Affinity (Ki ~0.21 nM) nih.govresearchgate.netMore potent than morphine at MOR wikipedia.org
Delta Opioid Receptor (DOR)Agonist, Affinity (Ki ~4.2 nM) nih.govresearchgate.netHigher affinity than methadone oup.comoup.com
Kappa Opioid Receptor (KOR)Agonist (κ1, κ3 subtypes), High Affinity (Ki ~2.3 nM) nih.govresearchgate.netdovepress.comoup.comFull κ agonist, higher affinity at κ1/κ3 than methadone dovepress.comoup.com
NMDA ReceptorNon-competitive Antagonist dovepress.comnih.govPotent antagonist nih.govmypcnow.orgresearchgate.net, greater affinity/potency than methadone dovepress.comoup.comnih.govnetce.com
Norepinephrine Transporter (NET)Reuptake Inhibitor nih.govresearchgate.netdovepress.comoup.comnih.govamegroups.cnnih.govmypcnow.orgInhibits NE uptake nih.gov
Serotonin Transporter (SERT)Reuptake Inhibitor nih.govresearchgate.netdovepress.comoup.comnih.govamegroups.cnnih.govmypcnow.orgInhibits 5-HT uptake nih.gov

Note: This table is illustrative and based on findings from multiple sources. Precise quantitative values (e.g., Ki, IC50) can vary depending on the specific experimental conditions and assays used in different studies.

This compound is a synthetic morphinan (B1239233) opioid analgesic that has been in use since the mid-20th century. Its pharmacological profile involves interactions with multiple receptor systems, contributing to its analgesic effects and other physiological responses. Mechanistic studies have aimed to elucidate its binding characteristics and downstream signaling pathways.

Mechanistic Insights into Levorphanol S Pharmacodynamics

Comparative Potency and Efficacy Across Receptor Systems

Levorphanol exhibits high affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors. Receptor binding studies have shown that this compound potently competes for binding at these classical opioid receptors expressed in cell lines. Its affinity is generally greatest for the full-length (7TM) mu receptors, followed by delta and then kappa receptors. nih.gov Specifically, reported Ki values for this compound indicate strong affinity, with values around 0.21 ± 0.02 nM at the μ-opioid receptor, 4.2 ± 0.6 nM at the δ-opioid receptor, and 2.3 ± 0.3 nM at the κ-opioid receptor. nih.gov These values confirm its strong affinity for traditional opioid receptors. This compound is considered a full agonist at most mu receptor subtypes and at delta receptors in functional assays like 35S-GTPγS binding. nih.govnih.gov However, its activity profile varies among mu receptor splice variants; for instance, it acts as a partial agonist at the MOR-1O variant, achieving only about 70% of the maximal stimulation observed with a reference agonist like DAMGO, despite high potency. nih.gov At the kappa receptor (KOR-1), this compound functions as a partial agonist, stimulating binding to approximately half the level of a full agonist like U50,488H. nih.gov Beyond opioid receptors, this compound also interacts with the N-methyl-D-aspartate (NMDA) receptor, acting as a non-competitive antagonist. nih.gov Studies using rat forebrain synaptic membranes have shown that this compound displaces non-competitive antagonists like [3H] MK-801 with high affinity (Ki 0.6 μM). nih.gov this compound's affinity for the NMDA receptor is reported to be greater than that of other NMDA antagonists such as dextromethorphan (B48470) and methadone. nih.gov Additionally, this compound has been reported to inhibit the reuptake of both norepinephrine (B1679862) and serotonin (B10506), albeit at concentrations higher than those required for opioid receptor binding. nih.govnih.govmedcentral.comamegroups.cn

A comparison of binding affinities (Ki) for this compound across different receptor systems is presented in the table below:

Receptor SystemBinding Affinity (Ki, nM)Source
μ-opioid receptor0.21 ± 0.02 nih.gov
δ-opioid receptor4.2 ± 0.6 nih.gov
κ-opioid receptor2.3 ± 0.3 nih.gov
NMDA receptor600 (0.6 μM) nih.govnih.gov
Norepinephrine uptake1200 (1.2 μM) nih.gov
Serotonin uptake90 nih.gov

Receptor Occupancy and Ligand Binding Kinetics

The interaction of this compound with opioid receptors involves specific binding characteristics that can be studied through techniques like radioligand binding assays. Early studies using radiolabeled this compound aimed to identify opioid receptor binding sites in brain tissue. nih.govfrontiersin.orgwikipedia.org These experiments demonstrated stereospecific binding, which is a hallmark of receptor-mediated interactions. nih.govfrontiersin.orgnih.gov Stereospecific binding refers to the observation that the pharmacologically active enantiomer (this compound, the levorotatory isomer) binds with high affinity, while its inactive or less active stereoisomer (dextrorphan, the dextrorotatory isomer) shows significantly lower affinity or no appreciable binding at the relevant site. frontiersin.orgpsychiatryonline.orgpnas.orgpnas.org

Different drugs may produce equivalent pharmacological effects while occupying varying proportions of available receptors. amegroups.org Studies comparing opioid agonists have suggested that compounds like fentanyl and methadone may exhibit a greater receptor reserve compared to this compound and morphine. amegroups.org This implies that this compound might require occupancy of a larger fraction of available receptors to achieve a comparable effect compared to high-efficacy agonists with larger receptor reserves.

Time-Dependent Receptor Binding Studies

Studies investigating the kinetics of opioid receptor binding, including those involving this compound, have examined the time-dependent association and dissociation of ligands with receptors in tissue preparations. pnas.org While specific detailed time-dependent binding studies solely focused on this compound's kinetics across all receptor subtypes were not extensively detailed in the provided context, the general principles of ligand-receptor binding kinetics apply. The formation of a ligand-receptor complex is time-dependent and can be influenced by factors such as temperature and pH. pnas.org The dissociation constant (Kd) and association/dissociation rates characterize the affinity and kinetic profile of the binding interaction.

Stereospecific Binding Characteristics

A defining characteristic of opioid receptor interactions is their stereospecificity. frontiersin.orgpsychiatryonline.orgpnas.orgpnas.org this compound, as the levorotatory enantiomer of the morphinan (B1239233) series, exhibits potent opioid activity, while its dextrorotatory counterpart, dextrorphan (B195859), is largely devoid of typical opioid analgesic effects and is known for its NMDA antagonist properties. psychiatryonline.orgpainphysicianjournal.com This stereochemical selectivity in binding was crucial in the early identification and characterization of opioid receptors. frontiersin.orgwikipedia.orgpsychiatryonline.orgpnas.org For instance, studies comparing this compound and dextrorphan in reducing the binding of radiolabeled opioid antagonists like [3H]naloxone in brain homogenates demonstrated a significant difference in potency, with this compound being vastly more potent than dextrorphan in inhibiting binding to opioid receptor sites. psychiatryonline.orgpnas.org This marked difference in affinity between the stereoisomers underscores the stereospecific nature of this compound's binding to opioid receptors. nih.govpsychiatryonline.orgnih.gov The stereospecific binding of this compound in mouse brain has been reported to represent a relatively small percentage of the total drug associated with the tissue, primarily found in certain membrane fractions, which is consistent with the localization of opioid receptors. nih.govpnas.org

Intracellular Signaling Cascades

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, undergo conformational changes leading to the activation of intracellular signaling cascades. wikipedia.orgchemrxiv.orgmdpi.com These cascades primarily involve the activation of inhibitory G proteins (Gi/Go) and can also involve the recruitment of β-arrestin proteins. wikipedia.orgchemrxiv.orgmdpi.comresed.es

G-Protein Activation Selectivity

This compound, like other opioid agonists, primarily signals through the activation of inhibitory G proteins (Gi/Go). nih.govnih.govwikipedia.org Upon binding to opioid receptors, this compound promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer into Gα-GTP and Gβγ subunits. chemrxiv.orgmdpi.comwjgnet.com These dissociated subunits then modulate downstream effectors, such as inhibiting adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). wikipedia.orgchemrxiv.orgmdpi.com This inhibition of cAMP signaling is a key mechanism underlying opioid-induced analgesia. wikipedia.org Functional assays, such as 35S-GTPγS binding assays, measure the activation of G proteins by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. nih.govnih.govumich.edufrontiersin.org Studies using these assays have shown that this compound is a full agonist at most mu receptor subtypes and delta receptors, stimulating 35S-GTPγS binding. nih.govnih.gov However, its efficacy can vary depending on the specific receptor subtype or splice variant. nih.gov

Beyond G protein activation, activated GPCRs can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin proteins. chemrxiv.orgmdpi.comnih.gov Beta-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades. chemrxiv.orgmdpi.com Research indicates that this compound displays a preference for G-protein transduction mechanisms over β-arrestin recruitment. nih.govnih.gov In β-arrestin recruitment assays, this compound showed significantly less activity compared to its effect on 35S-GTPγS binding. nih.govnih.gov Compared to a reference agonist like DAMGO, this compound was a partial agonist in β-arrestin recruitment assays across various mu receptor variants, with lower maximal recruitment. nih.gov This suggests a degree of G-protein bias in this compound's signaling profile. nih.govnih.gov

Differential Effects on Physiological Responses in Preclinical Models (e.g., Comparative Respiratory Depression)

The differential activation of intracellular signaling pathways, particularly the balance between G protein activation and β-arrestin recruitment, is hypothesized to contribute to the varied physiological effects and side effect profiles of different opioid agonists. nih.govchemrxiv.orgmdpi.comresed.espreprints.org G protein signaling is generally associated with the desired analgesic effects, while β-arrestin recruitment has been implicated in some of the common opioid side effects, including respiratory depression and gastrointestinal issues. nih.govchemrxiv.orgmdpi.comresed.es

Preclinical studies comparing this compound to other opioids in animal models have provided insights into its differential effects on physiological responses, such as respiratory depression. Compared to morphine, this compound has been shown to induce less respiratory depression at equianalgesic doses. nih.govnih.gov This observation is consistent with this compound's observed G-protein signaling bias, where it shows preferential activation of G proteins over β-arrestin recruitment. nih.govnih.gov The reduced β-arrestin recruitment associated with this compound's action at mu opioid receptors is hypothesized to contribute to its diminished effect on respiratory function compared to less biased or β-arrestin-preferring agonists. nih.gov Studies in knockout mice and using selective antagonists have confirmed that this compound's analgesic effects are primarily mediated through classical mu receptors, although there may be contributions from other targets, including 6-transmembrane receptor variants. nih.govnih.govpnas.org

Multi-Target Mechanism of Action Hypothesis

This compound, a synthetic opioid belonging to the morphinan series, exhibits a complex pharmacodynamic profile that extends beyond traditional opioid receptor agonism. nih.govnih.gov The multi-target mechanism of action hypothesis posits that this compound's analgesic and therapeutic effects, particularly in challenging pain states like neuropathic pain, are mediated by its interactions with multiple targets in the central nervous system. nih.govnih.govamegroups.orgoup.commypcnow.org This includes not only high-affinity binding and agonism at opioid receptors but also significant interactions with non-opioid systems. nih.govnih.govamegroups.orgoup.comamegroups.cn

Research indicates that this compound acts as an agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.govamegroups.orgoup.comamegroups.cnpainphysicianjournal.comnih.govmskcc.orgnih.govdrugbank.com In addition to these opioid effects, this compound is characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govamegroups.orgoup.commypcnow.orgamegroups.cnwikipedia.orgjpalliativecare.comresearchgate.net Furthermore, evidence suggests that this compound inhibits the reuptake of the monoamines serotonin (5-HT) and norepinephrine (NE). nih.govnih.govamegroups.orgoup.commypcnow.orgamegroups.cnwikipedia.orgjpalliativecare.comresearchgate.netnih.govdrugbank.com This multifaceted activity contributes to its broader spectrum of analgesic efficacy compared to opioids that primarily target only the mu-opioid receptor. oup.comwikipedia.org

Synergistic Contributions of Opioid and Non-Opioid Receptor Interactions

The analgesic effect of this compound is understood to arise from the synergistic contributions of its interactions with both opioid and non-opioid targets. nih.govnih.govamegroups.cnpainphysicianjournal.comnih.govoup.com While its potent agonism at mu, delta, and kappa opioid receptors plays a central role in modulating pain transmission and perception, its actions on non-opioid systems are thought to enhance and broaden this effect, particularly in conditions less responsive to mu-opioid agonists alone. nih.govnih.govamegroups.orgoup.commypcnow.orgamegroups.cnpainphysicianjournal.comnih.govmskcc.orgnih.govdrugbank.comwikipedia.orgjpalliativecare.comresearchgate.net

This compound's activity as an NMDA receptor antagonist is considered crucial for its efficacy in neuropathic pain. nih.govnih.govamegroups.orgoup.commypcnow.orgwikipedia.orgjpalliativecare.comresearchgate.net NMDA receptors are involved in central sensitization, a process that contributes to chronic pain states and opioid tolerance. nih.gov By blocking NMDA receptors, this compound may counteract this sensitization, potentially improving analgesic outcomes and mitigating the development of tolerance. nih.govnih.govamegroups.orgoup.commypcnow.orgwikipedia.orgjpalliativecare.comresearchgate.net

The inhibition of serotonin and norepinephrine reuptake by this compound further contributes to its analgesic profile. nih.govnih.govamegroups.orgoup.commypcnow.orgamegroups.cnwikipedia.orgjpalliativecare.comresearchgate.netnih.govdrugbank.com These monoamines are involved in descending pain inhibitory pathways. wikipedia.org By increasing their availability in the synaptic cleft, this compound can enhance the body's endogenous pain control mechanisms. nih.govnih.govamegroups.orgoup.commypcnow.orgamegroups.cnwikipedia.orgjpalliativecare.comresearchgate.netnih.govdrugbank.comwikipedia.org This dual inhibition of reuptake is a mechanism shared with some antidepressant medications known for their utility in managing neuropathic pain. wikipedia.org

The combined action on opioid receptors, NMDA receptors, and monoamine transporters suggests a multimodal approach to analgesia within a single compound. amegroups.orgoup.commypcnow.orgwikipedia.orgjpalliativecare.comresearchgate.netnih.gov This is hypothesized to result in a more comprehensive analgesic effect, particularly beneficial in pain syndromes with complex underlying mechanisms, such as neuropathic pain. nih.govnih.govamegroups.orgoup.commypcnow.orgwikipedia.orgjpalliativecare.comresearchgate.net Studies on opioid receptor binding affinities demonstrate this compound's strong interaction with mu, delta, and kappa receptors. nih.govnih.govmskcc.orgnih.gov

Here is a summary of this compound's key receptor interactions and their reported affinities:

Receptor TargetInteraction TypeReported Ki or Affinity (nM)Source Index
Mu (μ)-opioid receptor (MOR)Agonist0.21 ± 0.02 nih.gov
Delta (δ)-opioid receptor (DOR)Agonist4.2 ± 0.6 nih.gov
Kappa (κ)-opioid receptor (KOR)Agonist (full κ agonist)2.3 ± 0.3 nih.gov
NMDA receptorNon-competitive Antagonist~600 nih.gov
Serotonin Transporter (SERT)Inhibitor~90 nih.gov
Norepinephrine Transporter (NET)Inhibitor~1200 nih.gov

Note: Affinity values (Ki) can vary depending on the specific assay and conditions used in research studies. oup.comoup.com

Neurobiological Mechanisms of Levorphanol Action

Interaction with Central Nervous System (CNS) Circuitry

Levorphanol's actions within the CNS are mediated by its binding to opioid receptors, which are strategically located in brain and spinal cord regions involved in pain processing. drugbank.comphysio-pedia.com

Periventricular and Periaqueductal Gray Matter Interactions

The periventricular gray matter (PVG) and periaqueductal gray matter (PAG) are key areas in the brainstem involved in the descending pain control pathway. physio-pedia.comtmc.edu this compound, like other mu-agonist opioids, is believed to act at opioid receptors in these regions to alter the transmission and perception of pain. drugbank.compainphysicianjournal.comboehringer-ingelheim.comrxlist.com Microinjections of opiates into the PAG have been shown to activate an efferent brainstem system that suppresses pain transmission at spinal cord levels. tmc.edu This indicates that analgesia elicited from the PAG requires a descending pathway to the spinal cord. tmc.edu The PAG receives pain information and relays it to the rostral ventral medulla (RVM), which then sends signals down to the spinal cord to activate endogenous opioid systems and suppress pain. physio-pedia.com Opioids reduce pain transmission at the dorsal horn by inhibiting excitatory neurotransmitter release and act centrally in the PAG by enhancing descending inhibition. physio-pedia.com

Modulation of Ascending and Descending Pain Pathways

This compound modulates pain transmission by acting on both ascending and descending pain pathways. medcentral.comnih.gov Ascending pain fibers, such as Aδ and C fibers, transmit noxious stimuli from peripheral sites to the dorsal horn of the spinal cord. tmc.edutesisenred.net From the dorsal horn, neurons project via ascending tracts like the spinothalamic tract to higher brain centers, including the thalamus and cortex, where pain is perceived. tmc.edutesisenred.netdovepress.com Opioids can modulate nociceptive input in the spinal cord by blocking neurotransmitter release from presynaptic terminals or by opening potassium channels, leading to neuronal hyperpolarization and inhibition of spike activity. physio-pedia.comtmc.edunih.gov

The descending pain modulatory system originates from brainstem areas like the PAG and RVM and projects to the spinal cord dorsal horn. physio-pedia.comtmc.edudovepress.comoup.com This system can inhibit the transmission of pain signals at the spinal level. physio-pedia.comtmc.edu Opioids activate these descending inhibitory pathways, contributing to their analgesic effects. physio-pedia.comnih.govebmconsult.com For example, activation of opioid receptors in the PAG can activate a descending pathway involving the RVM and ultimately lead to the suppression of noxious input at spinal cord neurons. physio-pedia.comtmc.edu

Cellular and Subcellular Interactions in Neural Tissue

This compound interacts with neural tissue at the cellular and subcellular levels primarily through binding to opioid receptors, which are G protein-coupled receptors (GPCRs) located on neuronal membranes. nih.govwikipedia.org

Localization of Stereospecific Binding Sites in Brain Regions

Opioid receptors, the stereospecific binding sites for opioids like this compound, are widely distributed throughout the central nervous system. wikipedia.orgnih.govnih.gov Early studies using radiolabeled this compound were instrumental in identifying opioid binding sites in brain membrane homogenates. tesisenred.netwikipedia.orgnih.govpnas.org Stereospecific binding refers to the binding that is saturable and specific to the pharmacologically active enantiomer (this compound) compared to its inactive counterpart (dextrorphan). nih.govpnas.orgujms.net

Studies have shown that stereospecific binding of this compound represents a small percentage of the total association with brain tissue and is primarily found in certain membrane fractions. nih.govpnas.orgpnas.orgnih.gov These membrane fractions are believed to contain the opiate receptors. nih.govpnas.orgcapes.gov.br

Opioid receptors, including mu (μ), delta (δ), and kappa (κ) subtypes, exhibit distinct distribution patterns in the brain. nih.govpnas.org High densities of opiate receptors are found in regions such as the periaqueductal gray (PAG), nucleus raphe magnus (NRM), dorsal horn of the spinal cord, thalamus, caudate nucleus, septal nucleus, hypothalamus, habenula, and hippocampus. physio-pedia.comtmc.edunih.govpnas.org The distribution of these receptors aligns with their roles in pain perception, modulation, and other physiological functions. nih.gov For instance, mu-opioid receptors (MORs), with which this compound has high affinity, are highly expressed in the dorsal horn of the spinal cord and various brain regions involved in processing nociceptive signals, including the somatosensory cerebral cortex, nucleus accumbens, caudate nucleus, and cerebellum. nih.govnih.gov Delta-opioid receptors (DORs) are highly expressed in areas like the cerebral cortex, putamen, nucleus accumbens, caudate nucleus, temporal lobe, and hippocampus, correlating with roles in motor and cognitive function. nih.gov Kappa-opioid receptors (KORs) are found in moderate amounts in many brain areas, with higher expression in the putamen, nucleus accumbens, and caudate nucleus, and are implicated in pain perception and neuroendocrine function. nih.gov

While early studies using radiolabeled agonists like this compound did not initially show pronounced regional differences in stereospecific binding across major brain regions, later studies with higher specific activity antagonists revealed more distinct distribution patterns of opioid receptor subtypes. pnas.orgfrontiersin.org

Neurochemical Modulation

This compound's neurobiological effects extend to the modulation of various neurochemical systems, influencing neurotransmitter release and activity.

Impact on Noradrenergic Neurotransmission

This compound has been shown to inhibit the reuptake of norepinephrine (B1679862) (NE), also known as noradrenaline. medcentral.comamegroups.cnnih.govresearchgate.net This action is similar to that of serotonin-norepinephrine reuptake inhibitors (SNRIs). medcentral.comamegroups.cnresearchgate.netwikipedia.org By blocking the reuptake of norepinephrine, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. nih.gov

The noradrenergic system, particularly projections originating from the locus coeruleus (LC), plays a complex role in pain modulation, with both facilitatory and inhibitory effects on nociception. tmc.eduoup.comfrontiersin.org Opioids can produce antinociception partly by enhancing descending noradrenergic inhibition. frontiersin.org The LC has a high density of MORs, and opioids can influence the activity of LC neurons. frontiersin.org The reuptake inhibition of norepinephrine by this compound can contribute to its analgesic effects, particularly in conditions like neuropathic pain, where altered monoaminergic signaling is implicated. medcentral.comamegroups.cnwikipedia.org This multimodal profile, combining opioid receptor agonism with norepinephrine reuptake inhibition, distinguishes this compound from some other opioids and may contribute to its effectiveness in certain pain types. medcentral.comamegroups.cnresearchgate.netwikipedia.org

Impact on Serotonergic Neurotransmission

This compound has been shown to interfere with the neuronal reuptake of serotonin (B10506) (5-HT). nih.govresearchgate.netamegroups.org This reuptake inhibition is a mechanism shared with some antidepressant medications and contributes to increased serotonin levels in the synaptic cleft. Studies comparing different opioid structures have revealed that certain phenanthrene (B1679779) opioids, including this compound and levomethorphan, inhibit serotonin uptake, unlike those with an oxygen bridge between C4 and C5, such as morphine and naloxone. nih.gov This suggests a structural basis for this compound's interaction with the serotonin transporter.

Influence on Non-Nociceptive CNS Functions in Preclinical Models

Beyond its analgesic properties, preclinical research has explored this compound's effects on CNS functions not directly related to pain processing.

Modulation of Affective-like Behaviors (e.g., Antidepressant-like Effects)

The influence of opioid systems on the pathophysiology of depression is recognized, and preclinical tests designed to predict antidepressant activity, initially focused on monoaminergic systems, have also shown sensitivity to opioids. nih.gov Studies using behavioral models in rodents have investigated the potential antidepressant-like effects of this compound.

In the tail suspension test (TST), a common assay for assessing antidepressant-like activity, opioid compounds, including this compound, have been shown to decrease immobility in mice. nih.gov This reduction in immobility is interpreted as an antidepressant-like effect. Interestingly, while antidepressants acting on noradrenergic and/or serotonergic re-uptake tend to increase swinging behavior in the TST, opioids like this compound selectively increase curling behavior. nih.gov This suggests that different neurochemical systems may mediate distinct behavioral responses in this model. The antidepressant-like effect of opioids in the TST appears to be mediated by opioid receptors, as blocking these receptors can prevent the observed behavioral changes. nih.gov

While some studies suggest potential effects on affective behaviors, other research, particularly in the context of neonatal opioid exposure and withdrawal in preclinical models, has reported no significant deficits in affective behaviors in adulthood. frontiersin.org This highlights the complexity of these interactions and the potential influence of developmental factors and exposure paradigms.

Structure Activity Relationships Sar and Synthetic Analogue Research of Levorphanol

Levorphanol as a Structural Prototype for Morphinan (B1239233) Analgesics

This compound (17-methylmorphinan-3-ol) is a key synthetic analogue within the morphinan class, which also includes naturally occurring alkaloids like morphine and codeine, and semi-synthetic derivatives such as oxycodone and buprenorphine. mdpi.comresearchgate.net The morphinan skeleton itself is based on a partially saturated iminoethanophenanthrene structure. nih.gov Research utilizing this compound as a starting point has led to the development of a wide array of morphinanoids with diverse pharmacological properties. acs.org These investigations aim to fine-tune activity at different opioid receptor subtypes (μ, δ, κ) and explore other potential targets like the NMDA receptor, in an effort to develop analgesics with improved efficacy and potentially reduced undesirable effects. oup.commdpi.comacs.org

Chemical Modifications of the N-Methyl Group

The N-methyl group at the 17-position of the morphinan scaffold is a common site for chemical modification in opioid research. nih.gov Replacing the N-methyl group in this compound with other substituents has been shown to significantly impact the resulting compound's affinity and activity at opioid receptors. oup.comakjournals.com

Impact on Mu and Kappa Opioid Receptor Affinity (e.g., Cyclorphan)

Substitution of the N-methyl group in this compound can yield compounds with high affinity at both μ and κ opioid receptors. oup.com A notable example of such a modification is the replacement of the N-methyl group with a cyclopropylmethyl group, resulting in cyclorphan (B1240199). acs.org Cyclorphan acts as a κ-opioid receptor full agonist and a μ-opioid receptor weak partial agonist or antagonist. wikipedia.org It also shows some activity at the δ-opioid receptor, although with significantly lower affinity compared to the κ receptor. wikipedia.org Studies have investigated the binding affinities of cyclorphan at different opioid receptors. researchgate.netacs.org For instance, cyclorphan has been reported to have high affinity for μ and κ receptors in guinea pig brain membranes. researchgate.net

Here is a data table illustrating the receptor affinity profile of Cyclorphan:

CompoundReceptor TypeAffinity (Ki, nM)
CyclorphanμHigh
CyclorphanκHigh
CyclorphanδLower

Further research involving the modification of the phenolic group of cyclorphan and related compounds has also demonstrated the development of highly potent μ and κ ligands. researchgate.netnih.gov

Substitutions at the 3-Position of the Morphinan Scaffold

Modifications at the 3-position of the morphinan scaffold, which bears a hydroxyl group in this compound, have also been explored to alter opioid receptor selectivity and activity. oup.com

Development of Highly Kappa-Selective Morphinans (e.g., ATPM)

Further changes at the 3-position of morphinans, particularly those with modifications at the N-methyl group like cyclorphan, have led to the development of compounds with notably high affinity for the κ opioid receptor. oup.com An example is ATPM ((-)-3-aminothiazolo[5,4-b]-N-cyclopropylmethylmorphinan hydrochloride), which was developed through chemical modification on the 3-hydroxy group with an aminothiazole moiety. researchgate.net ATPM is described as a highly potent and selective κ-opioid receptor ligand. researchgate.netresearchgate.net In vitro binding assays have characterized ATPM as a full κ-agonist and a partial μ-agonist/-antagonist. researchgate.netnih.gov Its high affinity for the κ receptor has been reported, with a Ki value of 0.049 nM. acs.org

Here is a data table summarizing the receptor activity of ATPM:

CompoundReceptor TypeActivity
ATPMκFull Agonist
ATPMμPartial Agonist/-Antagonist

Ring System Modifications: Hexyl Ring (Ring C) Analogues

Modifications to the hexyl ring (Ring C) of the this compound structure have also been investigated to explore their impact on opioid receptor binding affinities and pharmacological properties. oup.comacs.orgnih.gov

Incorporation of Indole (B1671886) and Aminothiazole Fragments

Incorporation of an indole or aminothiazole fragment into the hexyl ring of this compound has yielded compounds with altered opioid receptor binding profiles. oup.comacs.orgresearchgate.netnih.gov These modifications have resulted in morphinans that display enhanced binding affinity to the δ opioid receptor, while their affinity to κ and μ receptors was slightly reduced compared to the parent compound. acs.orgresearchgate.netnih.gov For instance, studies on 3-OH indoles incorporating an indole fragment into ring C showed similar Ki values at the δ receptor, ranging from 0.17 to 0.35 nM. acs.org One such N-methyl indolomorphinan analogue displayed notable selectivity for δ over κ (40-fold) and μ (63-fold) receptors. acs.org This contrasts with the typical high κ and/or μ and low δ affinity profiles observed for many previously reported morphinans, including this compound and cyclorphan. acs.org

Here is a data table showing the impact of indole incorporation on receptor affinity for a representative analogue:

Modification LocationFragment IncorporatedResulting Affinity Change (compared to this compound)Receptor Type with Enhanced Binding
Hexyl Ring (Ring C)IndoleEnhanced δ affinity, slightly reduced κ and μ affinityδ

Research involving the incorporation of aminothiazole fragments into ring C has also been conducted, leading to aminothiazole-containing morphinans with enhanced binding to the δ opioid receptor. oup.comresearchgate.net

Enhanced Delta Opioid Receptor Affinity through Ring C Modifications

Modification of the hexyl ring (ring C) of this compound has been shown to enhance binding affinity to the delta opioid receptor (DOR), while slightly reducing affinity to the kappa (KOR) and mu (MOR) receptors acs.orgacs.orgnih.gov. This contrasts with previously reported morphinans that typically exhibit high kappa and/or mu affinity with low delta affinity acs.orgacs.org.

Synthesis and Pharmacological Evaluation of 6,7-Indolo/Thiazolo-Morphinans

Two series of novel morphinans incorporating an indole or aminothiazole fragment into ring C of this compound have been synthesized and pharmacologically evaluated acs.orgacs.orgnih.gov. The synthesis of 6,7-indolo-morphinans involved treating 6-oxo-morphinans with phenylhydrazine (B124118) hydrochloride followed by O-demethylation acs.org. Aminothiazolo-morphinans were prepared by bromination of the ketones, treatment with thiourea, and subsequent O-demethylation acs.org.

Pharmacological evaluation of these compounds demonstrated enhanced binding affinity to the delta opioid receptor acs.orgacs.orgnih.gov. For instance, 3-OH indoles exhibited similar Kᵢ values at the delta receptor, with one compound showing notable selectivity for delta over kappa and mu receptors acs.orgacs.org. Aminothiazolomorphinans also displayed affinity at all three opioid receptors, with selectivity generally remaining at the kappa or mu receptors, similar to this compound and cyclorphan acs.orgnih.gov.

Development of Novel this compound Derivatives

Research into novel this compound derivatives has focused on modifying different parts of the core structure to achieve desired pharmacological profiles.

Synthesis of Modified Ketolevorphanols

Modified ketolevorphanols have been synthesized and evaluated for their opioid receptor binding affinity and functional activity oup.comnih.govresearchgate.net. These analogues feature diverse substitution patterns at ring C nih.govresearchgate.net. Studies have shown that the presence or absence of a hydroxyl group at position 14 in analogues with a saturated ring C influences whether they act as potent kappa agonists or antagonists nih.govresearchgate.net. Analogues with a Δ7,8 bond did not show significant potency at the opioid receptor types investigated nih.govresearchgate.net.

Exploration of Regioisomeric Aminothiazolomorphinan Analogs

Exploration of regioisomeric aminothiazolomorphinan analogs has been undertaken to investigate the impact of the aminothiazole moiety's position on the morphinan skeleton nih.govsemanticscholar.orgresearchgate.netmolaid.com. These studies focused on analogs with the aminothiazole on the C-ring nih.govresearchgate.netmolaid.com. Receptor binding and functional assays were used to characterize their affinity and pharmacological properties at mu and kappa opioid receptors nih.govresearchgate.net. While some regioisomeric analogs showed potent kappa agonism, their selectivity profiles varied compared to compounds with the aminothiazole on the A-ring nih.govresearchgate.net.

Stereochemical Considerations in SAR Studies

Stereochemistry plays a crucial role in the pharmacological activity of morphinan compounds, including this compound wikipedia.orgnih.govnih.gov. This compound is the levorotatory enantiomer of racemorphan wikipedia.orgwikipedia.org.

Comparative Analysis of Levorotatory and Dextrorotatory Isomers

Levorotatory opioids, such as this compound, typically exhibit higher affinities at opioid receptors compared to their dextrorotatory counterparts wikipedia.orgnih.gov. Dextrorotatory isomers, like dextrorphan (B195859), the enantiomer of this compound, generally have little to no affinity for MOR, DOR, or KORs wikipedia.orgnih.gov. Instead, they tend to act as NMDA receptor antagonists and have affinity for sigma-1 and nicotinic receptors wikipedia.orgnih.gov. This difference in receptor binding profiles leads to distinct pharmacological effects, with levorotatory isomers primarily associated with opioid-mediated analgesia and dextrorotatory isomers exhibiting properties like antitussive and potential neuroprotective effects wikipedia.orgnih.gov.

Here is a table summarizing some binding affinity data for this compound:

Receptor TypeKᵢ (nM)Source
µ-opioid0.21 ± 0.02 researchgate.netnih.gov
δ-opioid4.2 ± 0.6 researchgate.netnih.gov
κ-opioid2.3 ± 0.3 (full agonist) researchgate.netnih.gov

Note: Kᵢ values represent binding affinity, with lower values indicating higher affinity.

Metabolic Pathways and Metabolite Characterization of Levorphanol

Phase II Glucuronidation Pathway

The primary metabolic route for levorphanol involves conjugation with glucuronic acid, a process characteristic of Phase II metabolism. This reaction substantially increases the hydrophilicity of this compound, facilitating its excretion.

Role of UDP-Glucuronosyltransferase (UGT) Enzymes

The glucuronidation of this compound is catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes. wikipedia.orguni.lunih.govnih.govwikipedia.org UGTs are a superfamily of membrane-bound enzymes that play a major role in the metabolism of various endogenous and exogenous compounds, including many drugs. nih.govwikipedia.orgjpalliativecare.com These enzymes facilitate the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a suitable functional group on the substrate molecule, such as hydroxyl, carboxyl, amine, or thiol groups. nih.govjpalliativecare.com In the context of opioid metabolism, UGT enzymes, particularly isoforms within the UGT1A and UGT2B subfamilies, are known to be involved in the conjugation of various opioid compounds. nih.govnih.govwikipedia.org While specific UGT isoforms directly responsible for this compound glucuronidation are not explicitly detailed in all literature, the process is firmly established as UGT-mediated. wikipedia.orguni.lunih.gov Glucuronidation products are typically more polar and larger than their parent compounds, which generally promotes their elimination via the kidneys or bile. nih.gov

Formation of this compound-3-Glucuronide

The principal metabolite formed through the glucuronidation of this compound is this compound-3-glucuronide. wikipedia.orguni.luflybase.orgnih.govwikipedia.orguni.lunih.gov This conjugation occurs primarily in the liver, the major site of drug metabolism. flybase.orgnih.govwikipedia.org In this reaction, glucuronic acid is attached to the hydroxyl group at the 3-position of the this compound molecule. The formation of this compound-3-glucuronide is a key step in the metabolic clearance of this compound. The glucuronide metabolite can reach plasma concentrations significantly higher than those of the parent drug. wikipedia.org

Characterization of Metabolite Biological Activity (e.g., Inactive)

This compound-3-glucuronide is widely considered to be an inactive metabolite. wikipedia.orguni.lunih.govnih.gov This suggests that the analgesic effects of this compound are primarily attributable to the parent compound itself. However, some research indicates that the glucuronide metabolite may be slowly converted back to the active parent drug, potentially contributing to the relatively long elimination half-life of this compound. wikipedia.org While the prevailing scientific understanding characterizes this compound-3-glucuronide as inactive, the possibility of some level of activity or conversion back to the parent compound has been raised in some reports. wikipedia.orguni.lu The renal excretion of this compound-3-glucuronide is the primary route of elimination for this metabolite. wikipedia.orguni.luuni.lunih.gov

Absence of Cytochrome P450 (CYP) Enzyme System Involvement

A notable characteristic of this compound metabolism is the apparent lack of significant involvement of the cytochrome P450 (CYP) enzyme system. wikipedia.orguni.lunih.govwikipedia.orgnih.govuni.lu Unlike many other opioid analgesics, which are substrates for various CYP isoforms (such as CYP2D6 and CYP3A4), this compound's primary metabolic clearance pathway does not rely on these enzymes. wikipedia.orguni.lunih.govnih.govnih.govuni.lu

Implications for Metabolic Stability and Interaction Potential

The limited or absent involvement of the CYP system in this compound metabolism has significant implications for its metabolic stability and potential for drug-drug interactions. Since CYP enzymes are a major source of variability in drug metabolism due to genetic polymorphisms and interactions with co-administered medications, this compound's independence from this system contributes to a more predictable pharmacokinetic profile compared to opioids heavily metabolized by CYP enzymes. uni.lunih.gov This metabolic characteristic suggests a lower likelihood of pharmacokinetic drug interactions mediated through CYP induction or inhibition. wikipedia.orguni.lunih.govwikipedia.orgnih.gov

Other Metabolites and Their Scientific Significance

Formation of Northis compound (B8719409) ((-)-3-hydroxymorphinan)

Northis compound, also known as (-)-3-hydroxymorphinan, is a metabolite of this compound. painphysicianjournal.comnih.govwikipedia.orghmdb.ca The formation of northis compound involves N-demethylation of this compound. While glucuronidation is the primary metabolic route for this compound, northis compound is also identified as a metabolite. painphysicianjournal.comontosight.aiojp.govnih.gov Studies in dogs have shown northis compound present in feces and urine, both in free and conjugated forms. nih.gov Estimates from these studies indicated that northis compound accounted for 2.8-6.1% of the administered dose. nih.gov

Comparative Metabolic Routes with Dextromethorphan (B48470) and Dextrorphan (B195859)

This compound is the levorotatory enantiomer of racemorphan, and its dextrorotatory counterpart is dextrorphan. painphysicianjournal.comwikipedia.org Dextrorphan is also a major metabolite of dextromethorphan. painphysicianjournal.comaegislabs.comaccurateclinic.comresearchgate.net While this compound is primarily metabolized through glucuronidation, the metabolic pathways of dextromethorphan and dextrorphan involve cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. ontosight.aiaegislabs.com Dextromethorphan is metabolized to dextrorphan, 3-methoxymorphinan, and (+)-3-hydroxymorphinan. painphysicianjournal.com this compound, on the other hand, primarily metabolizes to this compound-3-glucuronide and northis compound ((-)-3-hydroxymorphinan). painphysicianjournal.com

Despite the structural relationship between this compound and dextrorphan (being enantiomers), their metabolic profiles exhibit differences. This compound's metabolism does not significantly involve cytochrome CYP450 enzymes, unlike methadone and to some extent dextromethorphan and dextrorphan. amegroups.orgamegroups.cnmedcentral.commypcnow.orgoup.com This difference in metabolic pathways suggests a lower potential for drug-drug interactions mediated by CYP450 enzymes with this compound compared to compounds like methadone. amegroups.orgamegroups.cnmedcentral.commypcnow.org

Elimination Pathways and Considerations in Research Models

This compound and its metabolites are primarily eliminated from the body through renal excretion. ontosight.ai The extensive metabolism of this compound in the liver leads to the formation of the glucuronide metabolite, which is then excreted via the kidneys. amegroups.orgamegroups.cnmedcentral.comdrugs.comdovepress.comboehringer-ingelheim.comresearchgate.netnih.govnih.gov

Elimination Pathways and Considerations in Research Models

Renal Excretion of Conjugated Metabolites

Research models, including studies in humans and animals (such as dogs), have been utilized to investigate the elimination pathways of this compound and its metabolites. drugs.comboehringer-ingelheim.compainphysicianjournal.comojp.govnih.gov These studies have provided insights into the presence of this compound, northis compound, and their conjugates in urine and feces, highlighting the importance of both renal and fecal routes of excretion for certain metabolites, depending on the species and the specific metabolite. nih.gov The accumulation of the renally excreted glucuronide metabolite in plasma with chronic dosing has been observed in human patients. drugs.comboehringer-ingelheim.com

Preclinical Models and Methodologies in Levorphanol Research

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. These assays typically involve the use of radiolabeled ligands that bind to opioid receptors, allowing for the measurement of competitive displacement by levorphanol.

Radioligand Binding Studies for Quantitative Receptor Affinity (Ki Values)

Radioligand binding studies are a standard method for quantifying the affinity of a drug for a receptor, expressed as the inhibition constant (Ki). These studies involve incubating cell membranes or tissue homogenates containing opioid receptors with a radiolabeled ligand selective for a particular opioid receptor subtype (e.g., [³H]DAMGO for mu, [³H]naltrindole for delta, [³H]-U-69,593 for kappa) in the presence of varying concentrations of this compound. The ability of this compound to compete with the radiolabeled ligand for binding sites is then measured.

Research indicates that this compound exhibits high affinity for all three major opioid receptor types: mu, delta, and kappa. Studies using Chinese Hamster Ovary (CHO) cells stably expressing individual opioid receptor subtypes have shown low nanomolar Ki values for this compound at MOR-1, DOR-1, and KOR-1 receptors. For instance, reported Ki values for this compound include 2.4 ± 0.9 nM for MOR-1, 23.2 nM (with 95% confidence limits of 19.3, 27.9) for DOR-1, and 108 nM (with 95% confidence limits of 81, 145) for KOR-1 in CHO cells nih.govlww.com. Another study reported Ki values of 0.21 ± 0.02 nM at the μ-opioid receptor, 4.2 ± 0.6 nM at the δ-opioid receptor, and 2.3 ± 0.3 nM at the κ receptor, confirming strong affinity to traditional opioid receptors nih.gov. This compound's binding affinity for the mu opioid receptor (MOR; µ) has been reported as 0.42 nM, which is greater than that of morphine (1.24 nM) taylorandfrancis.com. In guinea pig brain membranes, this compound demonstrated a binding affinity (pKi) of 9.68 against opioid receptor mu 1 using [³H]DAMGO as the radioligand guidetopharmacology.org. Studies using rat brain and guinea pig cerebellum membrane preparations have also evaluated this compound's affinity for kappa opioid receptors, showing a Ki of 0.8 nM in rat brain homogenates and 0.58 nM in guinea pig cerebellum cdnsciencepub.com.

Interactive Table 1: this compound Binding Affinity (Ki values) at Opioid Receptors

Receptor SubtypeSpecies/SystemRadioligandKi (nM)Source
MOR-1 (μ)CHO cellsNot specified2.4 ± 0.9 nih.gov
MOR-1 (μ)Guinea pig brain membranes[³H]DAMGO0.21 (pKi 9.68) guidetopharmacology.org
MOR (μ)Not specifiedNot specified0.21 ± 0.02 nih.gov
MOR (μ)Not specifiedNot specified0.42 taylorandfrancis.com
DOR-1 (δ)CHO cellsNot specified23.2 (19.3, 27.9) nih.govlww.com
DOR (δ)Not specifiedNot specified4.2 ± 0.6 nih.gov
KOR-1 (κ)CHO cellsNot specified108 (81, 145) nih.govlww.com
KOR (κ)Not specifiedNot specified2.3 ± 0.3 nih.gov
KOR (κ)Rat brain homogenates[³H]DADLE0.8 cdnsciencepub.com
KOR (κ)Guinea pig cerebellum membranes[³H]ethylketocyclazocine0.58 cdnsciencepub.com

Competitive Binding Experiments for Ligand-Receptor Interactions

Competitive binding experiments are used to assess the ability of a compound to displace a known ligand from its receptor binding site, providing insights into the strength of the interaction. These experiments reinforce the findings from radioligand binding studies and can be used to determine IC50 values (the concentration of the compound required to inhibit 5% of the binding of the radioligand). Ki values are often calculated from IC50 values using the Cheng-Prusoff equation nih.govacs.org.

This compound has been shown to compete with radiolabeled ligands for binding sites on mu, delta, and kappa opioid receptors in various preparations, including cell lines expressing recombinant human or rodent receptors and brain membrane homogenates nih.govlww.comguidetopharmacology.orgacs.orgpnas.org. These experiments demonstrate that this compound directly interacts with these receptors. For example, competition studies in CHO cells expressing MOR-1, DOR-1, or KOR-1 receptors yielded IC50 values of 4.4 nM for MOR-1, 23.2 nM for DOR-1, and 108 nM for KOR-1 lww.com. In rat forebrain synaptic membrane experiments, this compound was shown to displace binding at the NMDA receptor with a Ki of 600 nM, although this affinity is considerably lower than its affinity for opioid receptors nih.govnih.gov.

In Vitro Functional Assays for Receptor Activation and Signaling

Beyond simple binding, functional assays are essential to understand how this compound activates downstream signaling pathways upon binding to opioid receptors. Opioid receptors are G protein-coupled receptors (GPCRs), and their activation typically leads to the modulation of G protein activity and the recruitment of arrestin proteins.

[³⁵S]GTPγS Binding Assays for G-Protein Activation

The [³⁵S]GTPγS binding assay is a widely used method to measure the activation of G proteins by GPCR agonists. Upon receptor activation, the associated G protein exchanges GDP for GTP. In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its binding to activated G proteins can be quantified. Increased binding of [³⁵S]GTPγS indicates G protein activation.

This compound has been evaluated in [³⁵S]GTPγS binding assays to assess its efficacy as an agonist at opioid receptors. Studies have shown that this compound is a full agonist at most mu opioid receptor subtypes tested, such as MOR-1 and MOR-1B1, in [³⁵S]GTPγS binding assays nih.govmskcc.org. It also acts as a full agonist at delta receptors (DOR-1). However, this compound has been reported to be a partial agonist at kappa opioid receptors (KOR-1), stimulating binding to approximately half the level of a full kappa agonist like U50,488H nih.govnih.gov. The potency of this compound in stimulating [³⁵S]GTPγS binding varies depending on the receptor subtype, with higher potency generally observed at mu receptors compared to delta and kappa receptors nih.gov. For instance, the EC50 for MOR-1 was reported as 2.5 nM (with 95% confidence limits of 1.2, 5.3), while the maximal response was 110% of the control (DAMGO) nih.govlww.com.

Interactive Table 2: this compound Activity in [³⁵S]GTPγS Binding Assays

Receptor SubtypeSpecies/SystemEfficacyEC50 (nM)Maximal Response (% of Control)Source
MOR-1 (μ)CHO cellsFull Agonist2.5 (1.2, 5.3)110% (vs DAMGO) nih.govlww.com
MOR-1A (μ)CHO cellsFull AgonistNot specifiedSimilar to MOR-1 nih.gov
MOR-1B1 (μ)CHO cellsFull AgonistNot specifiedSimilar to MOR-1 nih.gov
MOR-1O (μ)CHO cellsPartial AgonistVery high potency~70% (vs DAMGO) nih.gov
DOR-1 (δ)CHO cellsFull AgonistNot specifiedFull response (vs DPDPE) nih.gov
KOR-1 (κ)CHO cellsPartial Agonist108 (81, 145)~50% (vs U50,488H) nih.govlww.com

Beta-Arrestin Recruitment Assays to Assess Bias

Beta-arrestin recruitment is another key signaling pathway activated by GPCRs, and the extent to which a ligand promotes G protein activation versus beta-arrestin recruitment can indicate functional selectivity or bias. Beta-arrestin recruitment is often associated with receptor desensitization, internalization, and certain side effects of opioid analgesics preprints.orgworktribe.com. Assays measuring beta-arrestin recruitment, such as the PathHunter assay, can help characterize the signaling profile of this compound.

Studies have shown that this compound displays little activity in beta-arrestin2 recruitment assays compared to its robust G protein activation nih.govmskcc.org. This compound was found to be a partial agonist in beta-arrestin recruitment assays against various mu receptor splice variants, with EC50 values higher than those for stimulating [³⁵S]GTPγS binding nih.gov. Its maximal recruitment was significantly lower than that of a full agonist like DAMGO, reaching only about 30% for MOR-1 and even less for other mu receptor splice variants nih.gov. This preference for G-protein signaling over beta-arrestin recruitment suggests that this compound may be a G-protein biased agonist at mu opioid receptors nih.govmskcc.org.

Electrically Evoked Contractions in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

Isolated tissue preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), have been historically used to study the effects of opioids on smooth muscle contraction mediated by opioid receptors. Electrical stimulation of these tissues causes contractions that are inhibited by opioid agonists acting on receptors present in the myenteric plexus (primarily mu receptors in the GPI and a mix of mu, delta, and kappa receptors in the MVD).

This compound has been tested in both the guinea pig ileum and mouse vas deferens assays to assess its agonist potency. In the guinea pig ileum preparation, this compound inhibits electrically evoked contractions by acting on mu opioid receptors ujms.netnih.gov. Early studies showed that this compound was a potent inhibitor of contractions in the GPI cdnsciencepub.com. In the mouse vas deferens, this compound also inhibits contractions, reflecting its activity at opioid receptors present in this tissue cdnsciencepub.compnas.org. Comparisons with other opioids in these assays can provide insights into the relative potency and receptor selectivity of this compound in a functional context. For example, one study reported ID50 values (concentration causing 50% inhibition) of 44 nM for this compound in the GPI and 86 nM in the MVD, although another study reported different values when comparing it to a related compound cdnsciencepub.com. This compound's activity in these assays is stereospecific, with the levo isomer being more active than the dextro isomer ujms.netresearchgate.net.

Animal Models for Pharmacological and Neurobiological Evaluation

Animal models, particularly rodents, are extensively used in this compound research to investigate its in vivo effects. These models allow for the study of complex biological systems and behaviors that cannot be replicated in vitro.

Rodent Models (e.g., Mouse, Rat) for Behavioral and Physiological Studies

Mice and rats are common choices for studying the behavioral and physiological effects of this compound due to their genetic tractability, relatively low cost, and well-characterized behaviors relevant to pain and central nervous system function. Studies in these models have explored this compound's analgesic properties and its impact on behaviors associated with depression and motor activity.

For instance, research using CD-1 and 129 mouse strains in the radiant heat tail flick assay demonstrated that this compound was equally potent in both strains, with an ED50 of 0.38 mg/kg. This indicated its consistent analgesic effect across these common laboratory mouse lines. nih.gov

In studies investigating central nervous system effects, this compound has been shown to decrease immobility in the tail suspension test in mice, a behavioral assay sensitive to antidepressant-like activity. oup.comnih.govresearchgate.net This effect was accompanied by a selective increase in curling behavior, distinguishing the behavioral profile of opioids like this compound from that of classical antidepressants that primarily increase swinging behavior. oup.comnih.govresearchgate.net

Physiological studies in rodents also contribute to understanding this compound. For example, investigations into opioid-induced hyperalgesia, a phenomenon where opioids can paradoxically increase pain sensitivity, have been conducted in rodent models using various opioids, although specific detailed findings for this compound in this context were not prominently found in the search results focused on the requested outline points. umh.es

Use of Genetically Modified Animals (e.g., Knockout Mice) for Receptor Deconvolution

Genetically modified animals, particularly knockout mice, are invaluable tools for dissecting the specific receptors and pathways involved in this compound's actions. By selectively removing or altering the expression of a particular gene, researchers can determine the contribution of the corresponding protein to the observed effects of this compound.

Studies utilizing mu opioid receptor knockout mice have been crucial in confirming that this compound's analgesic effects are primarily mediated through mu opioid receptors. In a full Oprm1 knockout mouse model, this compound failed to produce significant analgesia even at high doses, highlighting the essential role of this receptor in its pain-relieving properties. nih.gov

Furthermore, research using mice with targeted deletions of specific exons of the Oprm1 gene, such as exon 11 knockout mice, has revealed the contribution of different mu opioid receptor splice variants to this compound's effects. A lower analgesic response was observed in exon 11 knockout mice, suggesting a role for 6 transmembrane (6TM) receptor variants in this compound analgesia. nih.govnih.govresearchgate.netmdpi.com

Viral Rescue Approaches for Investigating Specific Gene Products

Viral rescue approaches complement studies using knockout mice by allowing for the re-expression of specific gene products in genetically modified animals. This technique helps to confirm the functional significance of the deleted gene or splice variant and to investigate the effects of expressing specific receptor subtypes in a controlled manner.

Behavioral Assays for Antinociception (e.g., Radiant Heat Tail Flick Assay)

Behavioral assays are essential for quantifying the antinociceptive (pain-relieving) effects of this compound in animal models. These tests measure an animal's response to a noxious stimulus, with a decrease in responsiveness indicating analgesia.

The radiant heat tail flick assay is a widely used method to assess thermal nociception and opioid-induced analgesia. frontiersin.orgconductscience.com In this test, a heat source is directed at the animal's tail, and the latency to withdraw the tail is measured. This compound's potency as an analgesic has been determined using this assay in mice, with reported ED50 values providing a quantitative measure of its effectiveness. nih.gov For example, this compound showed an ED50 of 0.38 mg/kg in CD-1 and 129 mouse strains in this assay. nih.gov This assay is sensitive to mu opioid receptor agonists and is a standard tool in the preclinical evaluation of analgesic compounds. nih.gov

Models for Assessing Central Nervous System Effects (e.g., Tail Suspension Test)

Beyond analgesia, preclinical research also investigates the effects of this compound on other aspects of central nervous system function. Behavioral models designed to assess mood, motor activity, and other neurological endpoints are utilized for this purpose.

The tail suspension test is a common assay used to evaluate antidepressant-like activity in rodents. oup.comnih.govresearchgate.netresearchgate.netjst.go.jp In this test, the animal is suspended by its tail, and the duration of immobility is measured. A decrease in immobility is interpreted as an antidepressant-like effect. This compound has been shown to decrease immobility and increase active behaviors, specifically curling, in the mouse tail suspension test, suggesting potential effects on mood or motivational states. oup.comnih.govresearchgate.net This assay, along with others like the forced swim test, can help differentiate the central effects of various compounds. researchgate.net

Advanced Analytical Chemistry Techniques for Research Applications

Advanced analytical chemistry techniques are indispensable in this compound research for its identification, quantification, and the study of its metabolism and interactions in biological systems.

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with detection methods like UV spectroscopy are used for the analysis of this compound and related compounds in research settings. nih.gov HPLC/UV systems can separate this compound from other substances in a sample, allowing for its identification and quantification based on its retention time and UV spectrum. nih.gov

Mass spectrometry (MS), often coupled with chromatography (e.g., GC-MS or LC-MS), provides highly sensitive and selective detection and structural information. nih.gov MS can be used to confirm the identity of this compound, quantify its concentration in biological matrices (like plasma or brain tissue), and identify its metabolites. This is particularly important in pharmacokinetic and metabolism studies in preclinical models. science.govmdpi.com

Other spectroscopic techniques like Infrared (IR) spectroscopy can provide information about the functional groups present in the this compound molecule. nih.gov These analytical methods are crucial for ensuring the purity and identity of this compound used in research and for analyzing samples generated from in vivo and in vitro experiments. The development of sensitive methods for analyzing biological fluids is a key focus in analytical chemistry applied to biomedical research. mdpi.com

Enantiomeric Analysis Methods for Stereoisomer Differentiation (this compound vs. Dextrorphan)

A significant challenge in the analysis of this compound is differentiating it from its stereoisomer, dextrorphan (B195859) painphysicianjournal.comwindows.netnih.govresearchgate.net. This compound and dextrorphan are optical isomers with distinct pharmacological profiles; this compound is an opioid analgesic, while dextrorphan is a metabolite of dextromethorphan (B48470) and acts as an NMDA receptor antagonist painphysicianjournal.comnih.govresearchgate.netwikipedia.orgflybase.org. Conventional LC-MS/MS methods often cannot distinguish between these enantiomers due to their identical mass-to-charge ratios and similar fragmentation patterns painphysicianjournal.comwindows.netresearchgate.net.

Enantiomeric analysis, specifically utilizing chiral chromatography coupled with LC-MS/MS, is necessary to resolve and quantify this compound and dextrorphan separately painphysicianjournal.comwindows.netnih.govresearchgate.net. Chiral stationary phases in the chromatographic column enable the separation of enantiomers based on their differential interactions with the chiral environment windows.net. Following chromatographic separation, mass spectrometry provides sensitive and specific detection and quantification of each enantiomer windows.net.

A demonstrated LC-MS/MS method employs chiral chromatography to identify and quantitate individual enantiomers, including this compound and dextrorphan, in biological fluids like urine and serum windows.net. This approach allows for accurate assessment of this compound exposure and helps differentiate it from the presence of dextrorphan, which can be particularly important in contexts like drug testing where dextromethorphan use might confound results painphysicianjournal.comnih.govdroracle.ai.

Strategies for Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetics and potential drug interactions. This compound is primarily metabolized in the liver mypcnow.org. The main metabolites identified include this compound-3-glucuronide and northis compound (B8719409) ((-)-3-hydroxymorphinan) painphysicianjournal.comnih.govmypcnow.org. Dextromethorphan, the stereoisomer of levomethorphan (which is metabolized to this compound), is metabolized to dextrorphan, 3-methoxymorphinan, and (+)-3-hydroxymorphinan painphysicianjournal.comnih.gov.

Strategies for identifying and profiling metabolites of this compound often involve advanced mass spectrometry techniques. Untargeted metabolomics approaches, typically utilizing high-resolution mass spectrometry (HRMS), allow for the comprehensive detection and identification of a wide range of metabolites in a biological sample allumiqs.comresearchgate.net. These methods involve acquiring full scan MS data and then using fragmentation techniques (e.g., MS/MS) to obtain structural information about detected compounds thermofisher.com.

Intelligent data acquisition workflows and sophisticated data processing software are employed to enhance metabolite identification, particularly for low-abundance metabolites present in complex biological matrices thermofisher.com. These workflows can prioritize the fragmentation of potentially novel metabolites and reduce false positives thermofisher.com. LC-MS and GC-MS are common analytical platforms used in metabolomics for analyzing diverse classes of metabolites researchgate.net. Metabolite identification is often performed by mapping acquired data against ion libraries and databases allumiqs.com.

Cell-Based Assay Systems for Mechanistic Studies

Cell-based assay systems are indispensable tools in preclinical research for investigating the mechanistic actions of compounds like this compound numberanalytics.combiocompare.com. These assays measure the response of living cells to a substance, providing insights into its interactions with biological targets and the resulting cellular effects numberanalytics.com. They are widely used in drug discovery and mechanistic studies to understand how a compound influences biological processes and diseases numberanalytics.combiocompare.com.

Cell-based assays can be designed to study various aspects of this compound's activity, including receptor binding, signal transduction, and functional outcomes. Compared to cell-free biochemical assays, cell-based systems offer a more physiologically relevant environment, accounting for factors such as cell membrane permeability, intracellular processes, and the interplay of multiple cellular components.

Utilization of Cloned Cell Lines (e.g., CHO Cells)

Cloned cell lines, such as Chinese Hamster Ovary (CHO) cells, are frequently utilized in cell-based assays for studying the mechanisms of action of drugs like this compound nih.govweizmann.ac.il. CHO cells are a popular host system in pharmacological research due to their ease of culture, amenability to genetic manipulation, and ability to express recombinant proteins culturecollections.org.ukmoleculardevices.com.

By transfecting CHO cells with vectors encoding specific receptors, researchers can create cell lines that selectively express a homogeneous population of a particular receptor type weizmann.ac.il. This allows for focused investigation of a compound's interaction with that specific target without interference from other receptors. For example, CHO cells have been engineered to stably express cloned mu, delta, and kappa opioid receptors nih.govweizmann.ac.il.

Studies using CHO cells expressing cloned opioid receptors have been instrumental in characterizing this compound's binding affinity and functional activity at these receptors nih.gov. These assays can measure parameters such as the compound's potency in competing for receptor binding sites and its efficacy in stimulating downstream signaling pathways, such as G-protein activation or beta-arrestin recruitment nih.gov. Data from such studies can provide quantitative information on this compound's interactions with different opioid receptor subtypes.

Below is a table summarizing representative data that might be obtained from cell-based assays using cloned cell lines expressing opioid receptors, based on the search results nih.gov:

Receptor Type (Expressed in CHO Cells)This compound Binding Affinity (Ki)This compound Functional Potency (EC₅₀ for G-protein activation)This compound Efficacy (Max Effect for G-protein activation relative to standard)
Mu Opioid Receptor (MOR)High affinityPotentFull agonist (at most subtypes)
Delta Opioid Receptor (DOR)Moderate affinityActiveVaries
Kappa Opioid Receptor (KOR)Lower affinityActiveVaries

Note: The specific numerical values for Ki, EC₅₀, and Max Effect would vary depending on the specific assay conditions and receptor splice variant used in the study nih.gov. This table represents a general summary based on the described findings.

These cell-based systems using cloned cell lines provide valuable data for understanding the receptor pharmacology of this compound and its potential downstream effects at a mechanistic level.

Mechanisms of Opioid Tolerance and Cross Tolerance with Levorphanol

Mechanisms of Tolerance Development to Levorphanol in Preclinical Studies

Preclinical studies have investigated the mechanisms underlying the development of tolerance to this compound. Research in mice demonstrated that tolerance to this compound involves a diminished sensitivity to the drug at cellular or subcellular sites within the brain. pnas.org This suggests that brain tolerance to opioid narcotics, including this compound, represents a decreased sensitivity at the cellular or subcellular level rather than solely a reduction in drug concentration due to altered metabolism or excretion. pnas.org

While the precise mechanisms are multifaceted, general mechanisms of opioid tolerance development include the desensitization and internalization of opioid receptors, particularly the mu-opioid receptor (MOR). ama-assn.org Repeated opioid exposure can lead to phosphorylation and subsequent endocytosis of MORs, reducing their number and responsiveness on the cell surface. ama-assn.org However, the extent to which these universal mechanisms specifically apply to this compound tolerance in preclinical models requires further detailed investigation, considering this compound's unique pharmacological profile.

Unidirectional Cross-Tolerance Phenomena with Other Opioids (e.g., Morphine)

An interesting observation in preclinical studies is the phenomenon of unidirectional cross-tolerance between this compound and other opioids like morphine. Cross-tolerance is a phenomenon where tolerance to one drug results in tolerance to other drugs, and incomplete cross-tolerance signifies that this tolerance does not fully extend to other opioids. researchgate.net

Preclinical Evidence and Implications for Receptor Involvement

Preclinical studies in rats have provided evidence for unidirectional cross-tolerance between this compound and morphine. Rats made tolerant to this compound demonstrated cross-tolerance to morphine, meaning a higher dose of morphine was required to produce the same analgesic effect. researchgate.netnih.govoup.comnih.gov Conversely, rats tolerant to morphine showed little to no tolerance when challenged with this compound. researchgate.netoup.comnih.gov This suggests that, in addition to sharing a common target with morphine, this compound may also act through a second target not utilized by morphine. nih.gov

Studies in mice have also shown incomplete cross-tolerance between this compound and morphine, although the pattern might be bidirectional in mice compared to the unidirectional pattern observed in rats. nih.gov Animals tolerant to one drug were only partially cross-tolerant to the other. nih.gov This difference between species could be attributed to various factors, including methodological differences in the studies. nih.gov

These preclinical findings have implications for understanding receptor involvement in opioid tolerance and cross-tolerance. The observation of incomplete or unidirectional cross-tolerance suggests that different opioids, even those primarily acting on the mu-opioid receptor, may engage distinct receptor subtypes or downstream signaling pathways contributing to analgesia and tolerance.

Role of Differential Opioid Receptor Selectivity in Cross-Tolerance

Differential opioid receptor selectivity appears to play a significant role in the observed cross-tolerance phenomena. This compound has a strong affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, acting as a full agonist at classical mu and delta receptors and a partial agonist at kappa receptors. nih.govnih.govamegroups.org In contrast, morphine is considered relatively more selective for mu sites. nih.govcapes.gov.br

Evidence suggests that incomplete cross-tolerance can result from selective tolerance development at different subpopulations of opioid receptors. oup.com A mu-selective drug may induce only minimal tolerance at kappa or delta receptors. oup.com The finding that this compound, an agonist at mu, kappa, and delta receptors, induces substantial cross-tolerance to morphine (a relatively selective mu agonist), while morphine induces little tolerance to this compound, supports the idea that the broader receptor activity of this compound contributes to tolerance mechanisms not fully engaged by morphine. oup.comnih.govcapes.gov.br This differential interaction with opioid receptor subtypes likely underlies the incomplete and unidirectional cross-tolerance observed in preclinical models.

Postulated Mechanisms for Reversal of Opioid Analgesic Tolerance via NMDA Antagonism

This compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist in addition to its opioid receptor activity. nih.govamegroups.orgaccurateclinic.comaccurateclinic.comresearchgate.net The NMDA receptor plays a crucial role in pain signaling and contributes to the development of opioid analgesic tolerance and potentially opioid-induced hyperalgesia (OIH). accurateclinic.comaccurateclinic.com

Blocking the NMDA receptor is thought to limit or reverse opioid tolerance. accurateclinic.comaccurateclinic.com Research has shown that other opioids with NMDA antagonist activity, such as methadone, may be particularly useful in patients with high opioid tolerance and OIH. accurateclinic.comaccurateclinic.com Studies have demonstrated that methadone reverses analgesic tolerance resulting from chronic morphine use. accurateclinic.com

Based on this compound's potent NMDA antagonist activity, which has been shown to be stronger than that of methadone in some contexts, it has been postulated that this compound may also offer reversal of opioid analgesic tolerance, potentially even more effectively than methadone. accurateclinic.com This suggests a potential mechanism by which this compound could be advantageous in managing pain in opioid-tolerant patients or during opioid rotation.

Modulation of Opioid Responsiveness by this compound

This compound's multifaceted mechanism of action, including its activity at mu, delta, and kappa opioid receptors and its NMDA receptor antagonism, may contribute to its ability to modulate opioid responsiveness. nih.govamegroups.orgaccurateclinic.comaccurateclinic.com Its NMDA blocking action is thought to be a key factor in potentially limiting or reversing opioid tolerance, thereby improving responsiveness in situations where other opioids may be losing effectiveness. nih.govaccurateclinic.comaccurateclinic.com

Advanced Research Avenues and Future Directions in Levorphanol Studies

Comprehensive In Vivo Characterization of G-Protein Bias and Functional Selectivity

Recent research has highlighted the concept of biased signaling, where ligands can differentially activate downstream signaling pathways mediated by G-proteins or β-arrestin, even at the same receptor. nih.govpreprints.orgpreprints.orgmdpi.com Levorphanol has been characterized as a G-protein biased agonist at several mu opioid receptor splice variants, showing a preference for G-protein transduction mechanisms over β-arrestin recruitment in in vitro assays. nih.govnih.govpreprints.orgpreprints.org This bias is hypothesized to contribute to a diminished respiratory depressant activity compared to less biased opioids like morphine. nih.govnih.govpreprints.orgpreprints.org Future research should focus on comprehensively characterizing this compound's G-protein bias and functional selectivity across its various targets (μ, δ, κ, NMDA) in complex in vivo systems. This includes investigating the functional consequences of this bias on various physiological responses beyond analgesia and respiratory depression, such as gastrointestinal motility and the development of tolerance and dependence. Understanding how biased signaling translates from in vitro findings to in vivo effects is crucial for predicting the clinical profile of this compound and its analogues. preprints.org

Investigation of Long-Term Neurobiological Adaptations and Neuroplasticity

Chronic opioid use can induce significant neurobiological adaptations and neuroplasticity in the brain, contributing to phenomena like tolerance, dependence, and addiction. stanford.educij.gob.mxcpn.or.krfrontiersin.org Given this compound's unique multi-target profile and its potential for use in chronic pain management, research into its long-term effects on neurobiological adaptations and neuroplasticity is essential. This includes investigating its impact on synaptic plasticity, neuronal circuits involved in pain processing and reward, and the potential for maladaptive changes such as those observed in addiction. stanford.educij.gob.mxfrontiersin.org Studies could explore whether this compound's NMDA antagonism or G-protein bias influences the development or reversal of opioid tolerance and opioid-induced hyperalgesia, potentially offering advantages over traditional mu-opioid agonists. amegroups.orgtandfonline.comaccurateclinic.com Understanding these long-term neurobiological consequences is critical for optimizing this compound's use in chronic pain and mitigating potential risks.

Design and Synthesis of Novel this compound Analogues with Enhanced Receptor Selectivity or Multi-Modality

The structural scaffold of this compound provides a basis for the design and synthesis of novel analogues with potentially improved pharmacological properties. Future research in this area could focus on developing compounds with enhanced selectivity for specific opioid receptor subtypes (e.g., κ1 or κ3) or with tailored multi-target profiles that optimize analgesic efficacy while minimizing undesirable side effects. oup.comresearchgate.netacs.orgmdpi.comchemrxiv.orgnih.gov Strategies could involve modifications to different positions of the this compound structure, as explored in studies investigating the structure-activity relationships of morphinans. researchgate.netacs.orgmdpi.comnih.govnih.gov The goal is to create novel chemical entities that leverage the beneficial aspects of this compound's pharmacology, such as its NMDA antagonism and potential for biased signaling, while potentially improving its therapeutic index. nih.govnih.govaccurateclinic.compreprints.orgpreprints.org

Refinement of Analytical Methodologies for Complex Stereoisomer and Metabolite Profiling

Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring and forensic analysis. This compound is a stereoisomer of dextrorphan (B195859), a metabolite of dextromethorphan (B48470), which can lead to false positives in some analytical tests if stereoisomers are not differentiated. researchgate.netresearchgate.net Although this compound undergoes phase II metabolism primarily via glucuronidation to an inactive metabolite, this compound-3-glucuronide, other metabolic pathways and potential active metabolites warrant further investigation. amegroups.orgdrugbank.comoup.com Future research should focus on refining and validating highly sensitive and selective analytical methodologies, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify this compound and its stereoisomers and to comprehensively profile its metabolites in various biological samples. researchgate.netresearchgate.netnih.govaruplab.com This is particularly important for understanding its pharmacokinetic profile in different patient populations and for identifying potential drug-drug interactions based on metabolic pathways. amegroups.orgdrugbank.comoup.comresearchgate.net

Understanding the Role of this compound in Modulating Endogenous Opioid Systems and Peptides

This compound's interaction with opioid receptors raises questions about its potential to modulate endogenous opioid systems and the release or activity of endogenous opioid peptides such as endorphins, enkephalins, and dynorphins. wikipedia.orgscielo.org.mxscielo.org.mxxiahepublishing.com Research could explore whether acute or chronic this compound administration influences the synthesis, release, or degradation of these endogenous ligands. xiahepublishing.com Furthermore, investigating the interplay between exogenous this compound and endogenous opioid peptides at the receptor level could provide insights into mechanisms of tolerance, dependence, and analgesia. Studies examining the impact of this compound on the complex signaling networks involving endogenous opioids and their receptors are needed to fully understand its pharmacological actions and potential long-term effects on the opioid system. scielo.org.mxscielo.org.mxdntb.gov.ua

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying levorphanol’s dual μ-opioid receptor agonism and NMDA receptor antagonism?

  • Methodological Answer : Use in vitro binding assays (e.g., radioligand displacement studies) to quantify affinity for μ-opioid and NMDA receptors. For in vivo models, employ thermal or mechanical nociception tests (e.g., tail-flick, von Frey filament assays) in rodents. Compare this compound’s dose-response curves with selective agonists/antagonists (e.g., morphine for μ-opioid, ketamine for NMDA) to isolate mechanisms. Ensure controls account for cross-reactivity .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in preclinical studies?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies in animal models using plasma sampling at intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-administration). Measure half-life (11–16 hours in humans; extrapolate to rodents using allometric scaling) and bioavailability. Adjust dosing intervals to avoid accumulation, particularly in chronic pain models. Monitor metabolites (e.g., this compound-3-glucuronide) via HPLC-MS .

Q. What are the key considerations for designing studies comparing this compound’s efficacy to other opioids?

  • Methodological Answer : Use randomized, blinded crossover designs to minimize bias. Standardize pain induction methods (e.g., postoperative incisional pain vs. neuropathic pain models). Apply equianalgesic dosing (this compound is 4–8× more potent than morphine) and quantify outcomes via validated pain scales (e.g., %MPE [maximal possible effect]). Include rescue analgesia protocols to address ethical concerns .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s antinociceptive potency across different pain modalities (e.g., thermal vs. inflammatory)?

  • Methodological Answer : Perform factorial ANOVA to analyze interactions between pain type (thermal, mechanical, chemical) and drug efficacy. For example, showed this compound’s potency varied with temperature (low vs. high). Replicate under controlled conditions using standardized stimuli (e.g., 49°C vs. 52°C water baths) and measure ED50 shifts. Incorporate receptor knockout models to isolate NMDA vs. μ-opioid contributions .

Q. What statistical approaches are optimal for analyzing this compound’s competitive antagonism in receptor-binding studies?

  • Methodological Answer : Apply Schild regression analysis to calculate pA2 values (e.g., pA2 = 7.87 for μ-opioid antagonism by buprenorphine). Use nonlinear regression to fit dose-response curves and estimate potency ratios. Validate with Clark’s occupancy theory. Ensure confidence intervals (95% CL) are reported for slopes and intercepts, as in .

Q. How do CYP2D6 and CYP3A4 polymorphisms affect this compound metabolism in diverse populations?

  • Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP enzymes to quantify metabolic pathways. Compare intrinsic clearance (CLint) between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs). For clinical correlation, genotype participants in PK trials and stratify data by phenotype. Adjust dosing models using PopPK (population pharmacokinetic) software like NONMEM .

Q. What strategies mitigate bias in historical this compound studies (1950s–1970s) when synthesizing evidence for modern applications?

  • Methodological Answer : Conduct systematic reviews with PRISMA guidelines, emphasizing risk-of-bias assessment (e.g., Cochrane ROB tool). Highlight limitations in older studies (e.g., lack of blinding, small sample sizes). Use meta-regression to adjust for historical vs. contemporary methodological standards. Prioritize recent preclinical data (post-2010) with rigorous controls .

Data Contradiction & Synthesis

Q. Why do studies report conflicting data on this compound’s NMDA-mediated hyperalgesia suppression?

  • Methodological Answer : Reconcile discrepancies by standardizing NMDA activation protocols (e.g., intrathecal NMDA vs. peripheral inflammation). Measure glutamate release via microdialysis in the dorsal horn. Compare this compound’s effects in acute vs. chronic pain states, as NMDA antagonism may vary with neuroplasticity. Cross-validate with electrophysiology (e.g., patch-clamp recordings of spinal neurons) .

Q. How can researchers address the paucity of perioperative this compound trials despite its theoretical benefits?

  • Methodological Answer : Design pilot RCTs comparing this compound to morphine/fentanyl in specific surgeries (e.g., orthopedic, abdominal). Use multimodal endpoints: opioid consumption (MME equivalents), pain scores (VAS/NRS), and adverse events (respiratory depression, nausea). Leverage translational PK/PD modeling to extrapolate preclinical data to human dosing .

Methodological Frameworks

  • PICO Framework : For clinical questions, structure studies around Population (e.g., postoperative patients), Intervention (this compound dosing), Comparison (standard opioids), and Outcomes (analgesia, side effects) .
  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (addresses NMDA-opioid synergy), Novel (understudied in chronic pain), Ethical (animal welfare compliance), and Relevant (opioid crisis applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levorphanol
Reactant of Route 2
Levorphanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.